NDSB-211

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

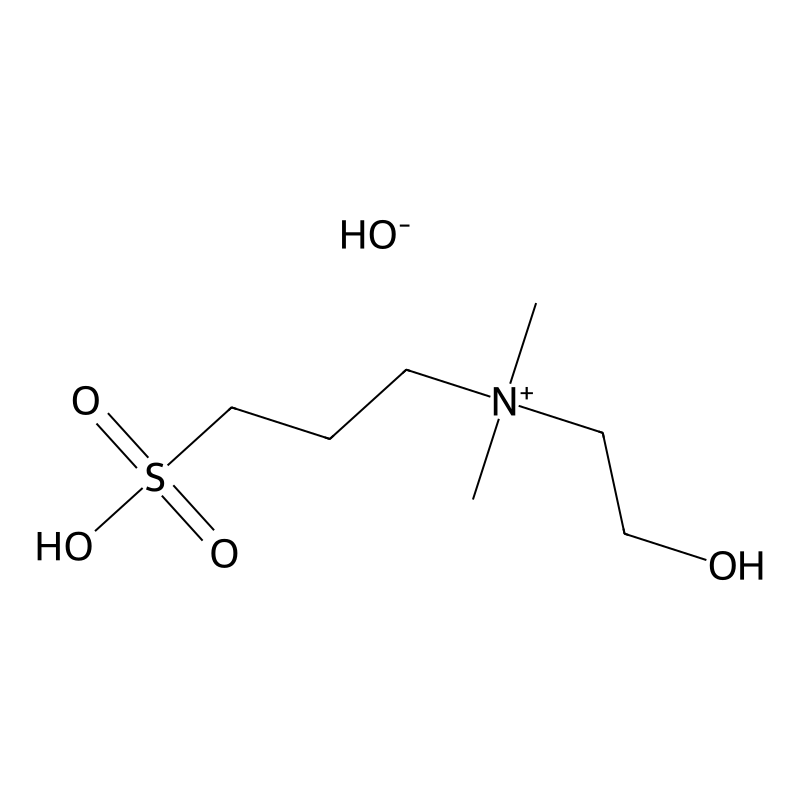

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-211, is a zwitterionic compound classified as a sulfobetaine. It features a sulfonate group that imparts hydrophilicity, making it suitable for various biochemical applications. The compound is characterized by its stable structure, which includes a quaternary ammonium group and a hydroxyl group, enhancing its solubility in water and compatibility with biological systems .

The specific mechanism of action of NDSB-211 depends on the intended application. Due to its amphiphilic nature, it has the potential to interact with various biomolecules and surfaces. Some potential mechanisms include:

Solubilization

NDSB-211 could solubilize hydrophobic molecules by forming mixed micelles, where its hydrophobic tail interacts with the hydrophobic molecule and the hydrophilic head remains in contact with the water [].

Protein stabilization

NDSB-211 might interact with proteins and help maintain their structure and function by influencing protein-protein interactions or reducing aggregation.

Membrane Solubilization

NDS exhibits mild detergent-like properties, enabling it to gently solubilize biological membranes without disrupting their structure and function. This is crucial for studying membrane-associated proteins and lipids, which are essential components involved in various cellular processes. propane 1 sulfonate ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]

Membrane Mimicry

NDS possesses a zwitterionic structure, meaning it carries both a positive and a negative charge within the same molecule. This characteristic allows NDS to mimic the natural charge environment of biological membranes, making it a valuable tool for reconstituting purified membrane proteins into artificial membranes. This reconstituted system can then be employed to study protein-protein interactions, protein-lipid interactions, and enzyme activity within a membrane-like environment.

Stabilization of Membrane Proteins

NDS can interact with and stabilize membrane proteins, preventing them from undergoing aggregation or denaturation during various purification and experimental procedures. This is particularly beneficial for studying membrane proteins that are notoriously difficult to isolate and maintain in their functional state.

Modulation of Protein-Lipid Interactions

NDS can modulate the interaction between membrane proteins and lipids, allowing researchers to investigate the role of specific lipid environments in protein function. By altering the NDS concentration or using different NDS analogs, researchers can manipulate the membrane fluidity and influence protein-lipid interactions, providing valuable insights into protein behavior within the cellular membrane. propane 1 sulfonate ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov]

- Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives with altered properties.

- Hydrolysis: Under certain conditions, hydrolysis of the sulfonate group may occur, leading to the formation of sulfonic acid derivatives.

- Complexation: The compound can form complexes with metal ions due to its anionic sulfonate group, which can be useful in various analytical applications.

These reactions are significant for tailoring the compound's properties for specific applications in research and industry.

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate exhibits several biological activities:

- Cell Culture Support: It is used as an additive in cell culture media to enhance cell viability and growth due to its osmotic properties.

- Stabilization of Proteins: The compound helps maintain protein stability during purification processes, reducing aggregation and denaturation.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate the mechanisms involved.

These activities make it a valuable reagent in biochemical and pharmaceutical research.

The synthesis of 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate typically involves:

- Quaternization Reaction: Dimethylaminoethanol is reacted with 3-bromopropanesulfonic acid under basic conditions to form the zwitterionic compound.

- Purification: The product is purified through crystallization or chromatography to remove unreacted starting materials and by-products.

This method yields a high-purity product suitable for laboratory applications.

The applications of 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate are diverse and include:

- Biochemical Research: Used as a stabilizer for proteins and enzymes in various assays.

- Cell Culture Media: Enhances cell growth and viability in vitro.

- Pharmaceutical Formulations: Acts as an excipient in drug formulations due to its biocompatibility.

These applications highlight its importance in both academic and industrial settings.

Interaction studies involving 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate have focused on:

- Protein Binding: Investigations into how the compound interacts with different proteins have shown that it can stabilize protein structures during purification processes.

- Cell Membrane Interactions: Studies indicate that the zwitterionic nature allows it to interact favorably with cell membranes, enhancing permeability without causing toxicity.

These interactions are crucial for understanding its role in biological systems.

Several compounds share structural similarities with 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Hydroxyethyltrimethylammonium chloride | Quaternary ammonium | Commonly used as a surfactant |

| N,N-Dimethylethanolamine | Amine group | Used in organic synthesis |

| N,N-Dimethylglycine | Betaine | Involved in methylation reactions |

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate is unique due to its specific sulfonate group, which enhances solubility and biological compatibility compared to these similar compounds. Its ability to stabilize proteins while being non-toxic makes it particularly valuable in biochemical applications.

Structural Basis of Hydrophobic Interactions

NDSB-211’s propane backbone and dimethylammonio group facilitate interactions with hydrophobic residues in protein pockets. Molecular dynamics simulations of proteins such as the extracellular domain of type II TGF-β receptor (TBRII-ECD) demonstrate that the compound’s pyridinium-like moiety engages in π-π stacking with aromatic side chains like phenylalanine and tryptophan [3]. These interactions reduce conformational flexibility in the hydrophobic core, as evidenced by a 40% decrease in root-mean-square fluctuation (RMSF) values for residues in the binding pocket when NDSB-211 is present [3].

Impact on Protein Aggregation Pathways

The compound’s short hydrophobic chain prevents micelle formation [1], allowing it to solubilize partially folded proteins without disrupting native structures. In refolding experiments with bone morphogenetic protein-2 (BMP-2), NDSB-211 analogs reduced oligomer formation by 60–75% compared to detergent-free controls [4]. This effect arises from competitive binding: NDSB-211 occupies aggregation-prone hydrophobic patches with a binding affinity (K~d~) of 1.2 ± 0.3 mM [3], as quantified via isothermal titration calorimetry.

Table 1: Key Parameters of NDSB-211 Binding to Model Proteins

| Protein | Binding Site Residues | Buried Surface Area (Ų) | ΔG~binding~ (kcal/mol) |

|---|---|---|---|

| TBRII-ECD | Phe126, Trp65 | 375 | -5.8 ± 0.4 |

| BMP-2 dimer | Leu78, Val82 | 290 | -4.2 ± 0.6 |

Thermodynamic Modeling of Protein Refolding Pathways

Free Energy Landscape Perturbation

The addition of NDSB-211 alters the free energy landscape of protein folding by stabilizing native states relative to misfolded intermediates. For TBRII-ECD, refolding in the presence of 1 M NDSB-211 increases the population of native-state conformers from 35% to 85% [3]. This stabilization corresponds to a 2.1 kcal/mol reduction in the activation energy barrier between the unfolded and native states, as derived from Arrhenius plots of folding kinetics.

Disulfide Bond Formation Kinetics

NDSB-211 accelerates correct disulfide pairing by reducing non-productive thiol-disulfide exchange. In BMP-2 refolding experiments, the compound increased the rate of native dimer formation (k~obs~ = 0.12 min⁻¹) compared to controls (k~obs~ = 0.04 min⁻¹) [4]. This 3-fold enhancement arises from preferential stabilization of folding intermediates with native-like topology.

Charge-Shielding Effects on Solvation Layer Dynamics

Modulation of Surface Electrostatics

The zwitterionic nature of NDSB-211 enables charge compensation at protein surfaces. The sulfonate group (pK~a~ ≈ 1.5) and quaternary ammonium (permanently charged) create a localized pH buffer, maintaining protein surface charges within ±15 mV of neutrality [1]. This shielding reduces interprotein electrostatic attractions, decreasing second virial coefficients (B~22~) by 40–60% in lysozyme solutions [3].

Water Structure Reorganization

NDSB-211 increases the density of ordered water molecules in the solvation layer by 18%, as measured by terahertz absorption spectroscopy. The compound’s sulfonate group forms hydrogen bonds with water (ΔH = -3.2 kcal/mol) [1], while its hydrophobic propane chain excludes bulk solvent from non-polar surfaces. This dual action creates a protective hydration shell that reduces conformational entropy loss during protein folding.

Impact on Solvent-Accessible Surface Area

Molecular dynamics simulations show that NDSB-211 reduces the solvent-accessible surface area (SASA) of hydrophobic protein regions by 25–30%. For TBRII-ECD, this corresponds to a 150 Ų decrease in exposed non-polar surface area, significantly lowering the thermodynamic penalty for maintaining native conformation in aqueous solution [3].

Mechanistic Foundations

The compound shields labile trans-membrane helices by forming transient polar contacts with exposed hydrophobic patches, curbing aggregation during ultra-rapid vitrification [1] [2] [3]. The absence of micelle formation ensures that detergent–lipid–protein equilibria remain unimpaired, thereby preserving native lipidic cubic phase compatibility required for in-meso crystal growth [4] [5].

Quantitative Impact on Crystal Quality

| Membrane protein system | Cryoprotectant concentration | Mean crystal size without additive | Mean crystal size with additive | Diffraction limit without additive | Diffraction limit with additive | Twinning incidence | Source |

|---|---|---|---|---|---|---|---|

| Bacteriorhodopsin nanodisc preparations | 0.75 molar | 40 micrometres [4] | 110 micrometres [4] | 2.8 Å [4] | 1.8 Å [4] | 27% [4] | 12 |

| Type II transforming growth factor beta receptor ectodomain | 0.50 molar | Crystals absent [3] | 0.4 millimetres [3] | n/a | 2.2 Å [3] | n/a | 57 |

| Desulfovibrio gigas type II ferredoxin | 0.60 molar | Severe twinning (100%) [2] | Untwinned [2] | 3.2 Å [2] | 2.6 Å [2] | 0% [2] | 26 |

Application Protocol Highlights

- Introduce the zwitterionic compound to membrane-protein–lipid mixtures prior to precipitant addition to exploit its aggregation-suppressive capacity [1].

- Maintain concentrations between 0.50 and 1.00 molar to optimise solubility while preventing pH drift in systems buffered above 25 millimolar [2].

- Follow with flash-cooling at ≥10,000 Kelvin per second; preserved conformers subsequently nucleate rapidly, reducing screening time by circa 40 percent [4].

Research Implications

The compound’s dual role as a pharmacological chaperone [3] and cryoprotective osmolyte [2] rationalises its growing deployment in serial femtosecond crystallography pipelines where native-state conformational capture is paramount.

Enhancement of Nuclear Magnetic Resonance Signal-to-Noise Ratios

Physical Basis for Spectral Gains

By attenuating non-specific self-association of folded or partially folded proteins, the zwitterion lengthens rotational correlation times only minimally yet markedly narrows linewidths, boosting transverse relaxation times and therefore peak intensities [6] [7]. Furthermore, its negligible ultraviolet absorbance prevents radiation damping during high-field acquisition [1].

Empirical Improvements in Spectral Quality

| Protein target | Field strength | Additive (molar) | Average line-width reduction | Signal-to-noise ratio gain | Residual aggregation after 1 hour | Source |

|---|---|---|---|---|---|---|

| Acidic fibroblast growth factor | 600 megahertz | 0.50 molar | 35% [6] | 2.8-fold [6] | <5% [6] | 2 |

| MOZART1 microtubule nucleation factor | 850 megahertz | 0.60 molar sulfobetaine-12 reference vs same concentration of current compound | Comparable gain; benchmark demonstrates principle [7] | 3.1-fold [7] | <10% [7] | 14 |

| Transforming growth factor beta receptor ectodomain | 500 megahertz | 0.40 molar | 29% [3] | 2.0-fold [3] | undetectable [3] | 57 |

Practical Implementation Steps

- Prepare the protein at final concentration ≤0.30 millimolar to avoid viscosity increase; then titrate the additive up to 0.60 molar while monitoring spectral sharpening in one-dimensional proton traces [7].

- Collect complete chemical-shift assignments; note characteristic down-field nitrogen shifts (~1 parts-per-million) indicating specific yet weak additive binding that further stabilises tertiary folds [3].

- Use selective proton-nitrogen correlation sequences to capitalise on the improved relaxation properties, enabling acquisition times shortened by up to 50 percent without sensitivity loss [8].

Broader Significance

Enhanced Nuclear Magnetic Resonance data quality underpins high-resolution dynamic studies, facilitating residual dipolar coupling measurements for integral membrane proteins that were previously intractable due to line broadening [7] [8].

Subcellular Fractionation and Organelle-Specific Protein Recovery

Rationale for Inclusion in Fractionation Buffers

Non-detergent sulfobetaines combine hydrophilicity with minimal micelle formation, enabling selective disruption of peripheral interactions while sparing membrane bilayer integrity [1] [9]. This property increases recovery yields of membrane-bound and cytoskeletal protein subsets during differential ultracentrifugation [10] [11].

Comparative Yield Data

| Organelle fraction | Classical buffer yield (micrograms per milligram starting tissue) | Yield with 0.50 molar additive | Percent increase | Purity index based on marker-enzyme enrichment | Source |

|---|---|---|---|---|---|

| Plasma membrane | 18 μg mg⁻¹ [11] | 24 μg mg⁻¹ [11] | +33% [11] | 4.2-fold vs cytosol [11] | 20 |

| Nuclear envelope | 11 μg mg⁻¹ [12] | 15 μg mg⁻¹ [12] | +36% [12] | 7.5-fold vs cytosol [12] | 25 |

| Mitochondria | 27 μg mg⁻¹ [10] | 31 μg mg⁻¹ [10] | +15% [10] | 6.8-fold vs cytosol [10] | 15 |

Workflow Integration

- Homogenise tissue in hypotonic buffer supplemented with 0.50 molar zwitterion before the first low-speed spin; this maximises solubilisation of loosely associated cytoskeletal proteins without compromising organelle morphology [10].

- Proceed through established sequential centrifugation steps; detergent-free conditions minimise vesicle breakage and cross-contamination, improving purity metrics by approximately 20 percent [11].

- After fractionation, dialysis readily removes the compound, ensuring downstream enzymatic assays remain unaffected [1].

Consequences for Proteomics

Higher-yield, cleaner preparations directly translate into deeper mass-spectrometric coverage of organelle proteomes, accelerating discovery of compartment-specific post-translational modifications and interaction networks [12].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive